6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Description
Scientific Research Applications
Synthesis and Transformation
Quinoline derivatives, including compounds structurally related to 6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, are known for their efficient fluorescence properties. These are extensively utilized in biochemistry and medicine for studying various biological systems. The quest for new, more sensitive, and selective compounds for applications such as potential antioxidants and radioprotectors continues, highlighting the relevance of these derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).
Molecular Interaction and Receptor Antagonism
Research into quinazolin-4-one derivatives, structurally analogous to the query compound, has demonstrated their utility in probing the structure-activity relationship for AMPA receptor inhibition. These findings are pivotal for the development of new AMPA receptor antagonists, underscoring the compound's potential in neurological and pharmaceutical research (Chenard et al., 2001).
Anti-inflammatory and Antibacterial Properties
Fluorine-substituted quinazolin derivatives exhibit significant anti-inflammatory and antibacterial activities. This suggests their potential in developing treatments for conditions characterized by inflammation and bacterial infections, further emphasizing the versatility of these compounds in medicinal chemistry (Sun et al., 2019).
Novel Synthesis Approaches
The development of novel synthesis methods for creating quinoline and related azaheterocycle libraries is an area of keen interest. These methods, characterized by good yields, easy work-up, and environmentally friendly attributes, are essential for advancing the chemical synthesis field and creating more efficient processes for generating these compounds (Yang et al., 2013).
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-16-6-8-17(9-7-16)25(29)20-15-28(14-18-4-2-3-5-21(18)27)22-13-24-23(31-10-11-32-24)12-19(22)26(20)30/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIQOCVXJQAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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